REACTION_SMILES
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[Br:15][CH2:16][CH2:17][OH:18].[CH3:9][C:10]([C:11]#[N:12])([OH:13])[CH3:14].[Cl:1][CH2:2][Cl:3].[OH2:19].[Sn:4]([Cl:5])([Cl:6])([Cl:7])[Cl:8]>>[CH3:9][C:10]([C:11]#[N:12])([O:13][CH2:17][CH2:16][Br:15])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Cl[Sn](Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn](Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)(C#N)OCCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |